1-(tert-butyl)-3,5-dimethyl-1H-pyrazole
Overview
Description
1-(tert-butyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields .
Mechanism of Action
Target of Action
It’s structurally similar compound, 3,5-dimethylpyrazole, has been found to act as a blocking agent for isocyanates .
Mode of Action
Based on the known actions of similar pyrazole compounds, it may interact with its targets by forming complexes
Biochemical Pathways
Pyrazole derivatives have been implicated in various biochemical reactions, including the formation of pyrazolato ligated complexes .
Result of Action
Similar compounds have been used to prepare n -1-substituted derivatives having antibacterial activity .
Biochemical Analysis
Biochemical Properties
1-tert-butyl-3,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of protein glycation, which is a process where sugar molecules bind to proteins, potentially leading to various diseases . Additionally, 1-tert-butyl-3,5-dimethyl-1H-pyrazole exhibits anti-inflammatory, antibacterial, and antifungal properties . These interactions are primarily due to the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins.
Cellular Effects
1-tert-butyl-3,5-dimethyl-1H-pyrazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can result in altered cellular functions, such as reduced inflammation or enhanced antibacterial activity. Furthermore, 1-tert-butyl-3,5-dimethyl-1H-pyrazole has been shown to impact cellular metabolism by inhibiting specific metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of 1-tert-butyl-3,5-dimethyl-1H-pyrazole involves its interaction with various biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, it can inhibit the activity of glycation enzymes by forming stable complexes with them, preventing the enzymes from catalyzing their respective reactions . Additionally, 1-tert-butyl-3,5-dimethyl-1H-pyrazole can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-tert-butyl-3,5-dimethyl-1H-pyrazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-tert-butyl-3,5-dimethyl-1H-pyrazole is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy . In in vitro and in vivo studies, the compound has demonstrated consistent effects on cellular function over time, with minimal long-term adverse effects observed .
Dosage Effects in Animal Models
The effects of 1-tert-butyl-3,5-dimethyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced inflammation and enhanced antibacterial activity . At higher doses, it can cause toxic or adverse effects, including liver toxicity and respiratory irritation . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
1-tert-butyl-3,5-dimethyl-1H-pyrazole is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can inhibit specific metabolic enzymes, leading to altered levels of certain metabolites . These interactions can have downstream effects on cellular metabolism, potentially influencing overall cellular function and health.
Transport and Distribution
The transport and distribution of 1-tert-butyl-3,5-dimethyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . This localization is crucial for its activity, as it enables the compound to interact with its target biomolecules effectively.
Subcellular Localization
1-tert-butyl-3,5-dimethyl-1H-pyrazole exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic enzymes . This subcellular localization is essential for the compound’s efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction between acetylacetone and tert-butylhydrazine hydrochloride in the presence of a base like ammonium acetate can yield the desired pyrazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclocondensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Bromine, hydrogen peroxide.
Reduction: Hydrazine, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1-(tert-butyl)-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,5-Di-tert-butyl-1H-pyrazole: Similar in structure but with two tert-butyl groups, leading to different reactivity and applications.
3-Amino-5-tert-butyl-1H-pyrazole: Contains an amino group, making it more reactive in certain chemical reactions.
5-Amino-3-tert-butyl-1H-pyrazole: Another amino-substituted pyrazole with distinct properties and uses.
Uniqueness: 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts stability and distinct reactivity compared to other pyrazoles. Its tert-butyl and methyl groups provide steric hindrance, influencing its chemical behavior and making it a valuable compound for various applications .
Properties
IUPAC Name |
1-tert-butyl-3,5-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-7-6-8(2)11(10-7)9(3,4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVKQPSDGDWDEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380296 | |
Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647824-46-2 | |
Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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